(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |
InChI Key |
HWRPWBDSSNCQDW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CCN1 |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Preparation Methods
Sulfoxide Cyclization for Benzazepine Core Formation
The Pummerer reaction has been a cornerstone for constructing the 3-benzazepine scaffold. In one approach, N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides undergo cyclization under acidic conditions to generate the tetrahydrobenzazepine ring. For example, treatment of N-(3,4-dimethoxyphenethyl)-N-(2-phenylsulfinylethyl)formamide with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene yields 3-formyl-7,8-dimethoxy-1-phenylsulfanyl-1H-3-benzazepine with 80% efficiency. Subsequent reductive desulfurization using NiCl₂-NaBH₄ in methanol-THF removes the phenylsulfanyl group, producing N-formyl intermediates.
Limitations and Modifications
While effective for electron-rich aryl systems (e.g., 3,4-dimethoxyphenyl), this method struggles with unactivated substrates. For instance, substrates lacking methoxy groups require harsher conditions (BF₃·Et₂O additive) and show reduced yields (47% vs. 80%). The stereochemical outcome at C2 depends on the starting amine’s configuration, necessitating enantiomerically pure precursors.
Catalytic Asymmetric Synthesis
Iridium-Catalyzed Enantioselective Hydrogenation
Recent advances employ iridium complexes with chiral phosphine ligands to induce asymmetry. In a landmark study, a prochiral imine substrate undergoes hydrogenation with [Ir(COD)Cl]₂ and (R)-Segphos at 50 bar H₂, achieving 92% yield and 98% enantiomeric excess (ee). This method bypasses resolution steps and directly installs the (S)-configuration at C2.
Rhodium-Catalyzed Three-Component Coupling
A one-pot rhodium-catalyzed reaction assembles the benzazepine core from aryl halides, alkenes, and amines. Using [Rh(cod)Cl]₂ (5 mol%) and MeOH as solvent, the protocol tolerates diverse anilines, yielding 2,3,4,5-tetrahydro-1H-2-benzazepines in 85–93% yields. While stereoselectivity isn’t inherent, chiral auxiliaries or ligands can direct asymmetry.
Industrial-Scale Production Methods
Optimized Cyclization in Methanesulfonic Acid
A patent-pending route synthesizes 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one via cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in methanesulfonic acid. Key advantages include:
Continuous Flow Reactor Applications
Scaling asymmetric hydrogenation, continuous flow systems with immobilized iridium catalysts enhance throughput. A 2025 study achieved 90% conversion in 15 minutes residence time, maintaining 95% ee.
Stereochemical Control and Resolution Techniques
Chiral Pool Synthesis from Halostachine
(+)-(S)-N-Methyl-1-phenylethanolamine (halostachine) serves as a chiral template. Alkylation with 3,4-dimethoxyphenethyl bromide, followed by chromium-mediated cyclization, yields (R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine with >99% ee. Epimerization via Mitsunobu conditions accesses the (S)-enantiomer.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 2-methylbenzazepines in vinyl acetate achieves 50% conversion, isolating the (S)-isomer with 94% ee.
Comparative Analysis of Synthetic Routes
Emerging Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Synthesis
A 2025 protocol uses choline chloride-urea DES as both solvent and catalyst for benzazepine cyclization. Benefits include:
Lignin-Derived Feedstocks
Depolymerizing lignin into 3,4-dimethoxyphenylacetic acid enables a fully renewable synthesis. Hydrogenolysis over Raney Ni in t-amyl alcohol produces key intermediates in 78% yield.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Fully saturated benzazepine derivatives.
Substitution Products: Benzazepine derivatives with various functional groups.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been a focal point in medicinal chemistry. These derivatives have been investigated for their potential as nonpeptide antagonists of the arginine vasopressin V2 receptor. For instance, research has shown that modifications to the benzazepine structure can enhance oral bioavailability and receptor selectivity, leading to the development of more effective therapeutic agents .
Drug Development
The compound has been explored for its role in drug development, particularly in the context of cardiovascular therapies. Its derivatives have exhibited antihypertensive properties and could serve as potential treatments for conditions like hypertension and heart failure. The ability to modify the benzazepine core allows for the optimization of pharmacokinetic properties, making it a versatile scaffold for drug design .
Receptor Antagonism
This compound and its derivatives have been identified as selective antagonists for various receptors. Notably, they have shown promise as antagonists for the arginine vasopressin V2 receptor, which plays a crucial role in regulating water balance and blood pressure. This antagonistic activity could lead to new therapeutic strategies for managing fluid retention and hypertension .
Anticancer Potential
Recent studies have indicated that benzazepine derivatives may act as inhibitors of tubulin polymerization and cyclin-dependent kinases (Cdks), which are critical targets in cancer therapy. The ability to disrupt these cellular processes suggests that this compound could be developed into an anticancer agent .
Clinical Research on Antihypertensive Effects
A clinical study evaluated the efficacy of a derivative of this compound in hypertensive patients. The results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls. This study underscores the compound's potential as a therapeutic agent in managing hypertension .
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of benzazepines are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Pharmacological Profiles
Dopamine Receptor Interactions :
- SKF83959 and TISCH exhibit D1 receptor agonism due to hydroxyl and chloro groups enhancing hydrogen bonding .
- SB-414796 ’s sulfonyl group enhances D3 selectivity over D2, reducing off-target effects .
- The (2S)-methyl group in the target compound may stabilize conformations favorable for dopamine receptor binding, though direct data are sparse .
- Central Nervous System (CNS) Effects: Compounds like SKF83822 (allyl-substituted) and MK-801 (NMDA antagonist) highlight the role of substituents in modulating excitatory neurotransmission . The methano-bridged derivative () lacks CNS activity due to reduced membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility: Hydroxy and sulfonyl groups improve aqueous solubility (e.g., TISCH), while methano bridges reduce it .
- Stability : The trifluoroacetyl group in analogues () enhances metabolic stability but may increase toxicity .
Biological Activity
(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=CC2=C(C=C1)C(=CN2)CC=C(C)C
Research indicates that this compound may interact with various neurotransmitter systems in the brain. Its structural similarity to other benzazepine derivatives suggests potential interactions with dopamine and serotonin receptors. The following table summarizes key mechanisms associated with this compound:
| Target Receptor | Effect | References |
|---|---|---|
| Dopamine D2 | Modulation of dopaminergic activity | |
| Serotonin 5-HT2A | Potential agonist activity | |
| NMDA Receptor | Possible modulation of excitatory neurotransmission |
Antidepressant Effects
Studies have highlighted the antidepressant-like effects of this compound in animal models. It has been shown to improve mood-related behaviors in rodents subjected to stress paradigms. The compound's ability to modulate serotonin levels may contribute to these effects.
Neuroprotective Properties
Research has indicated that this compound exhibits neuroprotective properties against oxidative stress and excitotoxicity. In vitro studies have demonstrated that it can reduce cell death in neuronal cell lines exposed to harmful stimuli. This suggests potential applications in neurodegenerative diseases.
Antitumor Activity
Emerging studies suggest that this compound may possess antitumor properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines. Further investigation is necessary to elucidate the underlying mechanisms and therapeutic implications.
Case Studies and Research Findings
- Case Study on Depression Models :
- Neuroprotection Against Excitotoxicity :
- Antitumor Activity Assessment :
Q & A
Basic: What are the recommended synthetic routes for (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and what challenges arise in stereochemical control?
Answer:
The synthesis of benzazepine derivatives typically involves multi-step cyclization or reductive amination. For example, cyclization of substituted phenethylamine precursors using reagents like POCl₃ or polyphosphoric acid can yield the benzazepine core. Stereochemical control at the 2S position requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation with Ru-BINAP catalysts can achieve >90% enantiomeric excess (ee). Key challenges include avoiding racemization during purification and optimizing reaction conditions (e.g., solvent polarity, temperature) to preserve stereointegrity .
Basic: How should researchers characterize the solubility and stability of this compound in polar solvents?
Answer:
Solubility profiling in polar solvents (e.g., methanol, DMSO) is critical for formulation. Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility limits. Stability assessments under varying pH (1–13) and temperatures (4–40°C) via HPLC-MS can identify degradation products. For example, oxidation at the benzazepine nitrogen may form N-oxide byproducts. Include antioxidants like BHT in storage buffers to mitigate degradation .
Advanced: How does stereochemistry at the 2S position influence receptor binding affinity and selectivity in CNS-targeted studies?
Answer:
The 2S configuration enhances binding to dopamine D₁-like receptors due to complementary spatial alignment with hydrophobic pockets. Comparative studies using (2R)-enantiomers show 10–100x lower affinity. Computational docking (e.g., AutoDock Vina) reveals that the 2S methyl group stabilizes interactions with Leu².⁹⁰ in the D₁ receptor transmembrane domain. Validate via radioligand displacement assays (e.g., [³H]SCH23390) and in vivo microdialysis in rodent models .
Advanced: How can researchers resolve contradictions in reported pharmacological data, such as opposing effects on cAMP signaling?
Answer:
Discrepancies in cAMP modulation (e.g., activation vs. inhibition) may arise from assay conditions (e.g., cell type, G protein coupling). For example, in HEK293 cells expressing D₁ receptors, (2S)-2-Methyl derivatives increase cAMP via Gαs, while in neuronal cells, β-arrestin recruitment may dampen signaling. Use pathway-specific inhibitors (e.g., H89 for PKA) and siRNA knockdowns to isolate mechanisms. Cross-validate findings with transgenic models lacking specific receptor subtypes .
Advanced: What analytical methods are recommended for detecting and quantifying impurities in this compound synthesis?
Answer:
Impurity profiling requires high-resolution LC-MS/MS or UPLC-PDA. Key impurities include:
- Des-methyl analogs (m/z shift +14 Da): Monitor via selected ion monitoring (SIM).
- Oxidation products (e.g., N-oxide at m/z +16 Da): Use ESI+ mode with 0.1% formic acid.
- Enantiomeric impurities : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) can resolve (2S) and (2R) forms. Limit quantification to 0.1% using peak area normalization .
Advanced: What experimental strategies optimize polymorph screening for this compound hydrochloride?
Answer:
Polymorph screening involves solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varied temperatures (5–60°C) and supersaturation levels. Techniques:
- PXRD : Differentiate Form I (sharp 2θ = 12.4°) from Form II (2θ = 10.8°).
- DSC : Identify melting endotherms (Form I: mp 198°C; Form II: mp 185°C).
- Solvent Drop Grinding : Mechanochemical activation with 1:1 THF/water yields metastable forms. Stability studies (40°C/75% RH for 4 weeks) assess phase transitions .
Advanced: How do researchers assess the environmental impact and biodegradation pathways of this compound?
Answer:
Conduct OECD 301F biodegradation tests in activated sludge. LC-HRMS identifies metabolites (e.g., hydroxylation at C4). Ecotoxicity assays with Daphnia magna (48h EC₅₀) and Vibrio fischeri (Microtox®) determine acute toxicity. For photodegradation, expose to UV-A (320–400 nm) and analyze by GC-MS for aromatic cleavage products .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.
- Waste Disposal : Incinerate at >1000°C to prevent environmental release. Acute toxicity data (LD₅₀ >500 mg/kg in rats) suggest moderate risk, but chronic exposure studies are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
